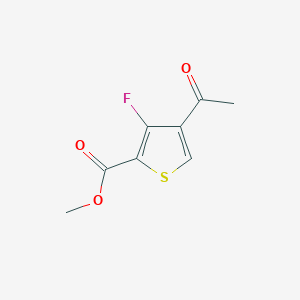![molecular formula C21H21FN4OS B2502864 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide CAS No. 1396862-92-2](/img/structure/B2502864.png)
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine and pyridazine rings, which are often seen in pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic components like pyridazine. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and mass spectrometry (MS), as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, which can provide insights into the conformation and electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like amides and fluorophenyl groups suggests that these molecules could participate in a range of chemical reactions, potentially leading to the formation of various derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from molecular electrostatic potential and frontier molecular orbitals, which are investigated using DFT . These properties are crucial for understanding the interaction of the compound with biological targets. The antibacterial activity of compounds with similar structures, such as pyridonecarboxylic acid derivatives, has been evaluated, although they were found to be less effective than some existing antibiotics .
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Properties
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide analogues have been found to exhibit significant anti-angiogenic properties, effectively blocking the formation of blood vessels in vivo, and displaying potent DNA cleavage activities. This is highlighted in the synthesis and evaluation of certain derivatives of this compound, suggesting potential applications in anticancer treatments by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antitubercular and Antibacterial Activities
Carboxamide derivatives of the compound have shown considerable promise as antitubercular and antibacterial agents. Notably, certain derivatives have demonstrated higher potency than reference drugs like Pyrazinamide and Streptomycin in combating bacterial threats. The molecular structure of these compounds has been rigorously confirmed, and their interaction with active sites of bacterial enzymes has been studied extensively, suggesting a strong potential for therapeutic applications in infectious diseases (Bodige et al., 2020).
Molecular Imaging Applications
The compound has also been researched for its potential in molecular imaging, particularly in positron emission tomography (PET) imaging of enzymes like stearoyl-CoA desaturase-1 (SCD-1), a key player in various solid tumors. Derivatives of the compound have been synthesized and evaluated for this purpose, demonstrating feasibility for noninvasive assessment of SCD-1, which may aid in the diagnosis and monitoring of certain cancers (Silvers et al., 2016).
Glycine Transporter 1 Inhibition
The compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), a target of interest for modulating central nervous system activity. Derivatives of this compound have shown not only potent inhibitory activity but also favorable pharmacokinetics and an increase in cerebrospinal fluid concentration of glycine in animal models, indicating potential applications in CNS-related disorders (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-14-9-12-28-20(14)21(27)23-17-7-10-26(11-8-17)19-6-5-18(24-25-19)15-3-2-4-16(22)13-15/h2-6,9,12-13,17H,7-8,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJBUWLPKGKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
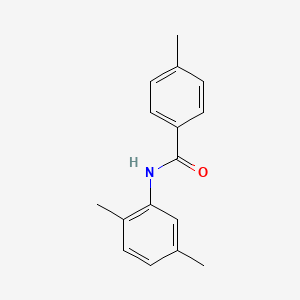
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
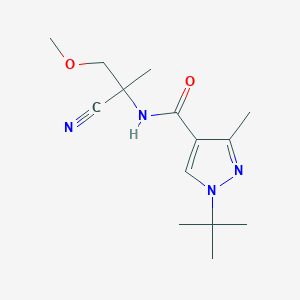
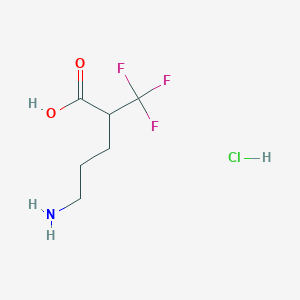
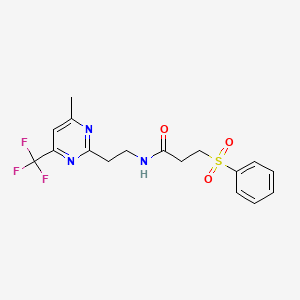


![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
